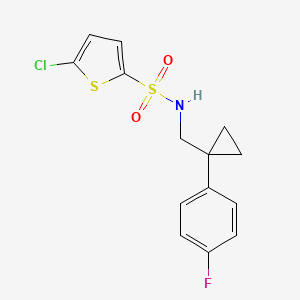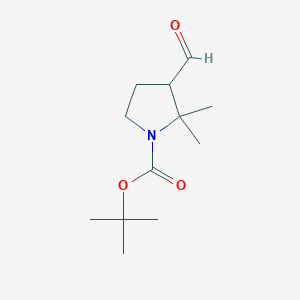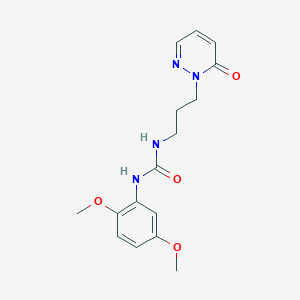
(2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it in the lab. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, can also provide valuable information .Aplicaciones Científicas De Investigación
Molecular Structure and Interaction
Research on analogs of “(2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide” has contributed significantly to understanding molecular structures and interactions. For instance, studies on leflunomide analogs, which are known to inhibit tyrosine kinase epidermal growth factor receptor (EGFR), reveal insights into their crystal packing and hydrogen-bonding networks, demonstrating the compounds' planar conformations favorable for binding the shallow ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).
Synthetic Approaches and Chemical Properties
The synthetic methodologies involving “(2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide” and its derivatives play a crucial role in the development of new chemical entities. For example, the preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate and its characterization provide valuable data on the enamine tautomer, highlighting the significance of molecular geometry in chemical reactions and potential applications (Johnson et al., 2006).
Material Science and Polymer Chemistry
In material science, the application of compounds related to “(2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide” extends to the development of heat-resistant polymeric materials. For instance, a novel series of soluble aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups were synthesized, showcasing their potential use as processable and heat-resistant polymeric materials (Yu et al., 2009).
Mechanofluorochromic Properties
Research on 3-aryl-2-cyano acrylamide derivatives has shown different optical properties due to their distinct stacking modes. This study sheds light on the mechanofluorochromic properties of these compounds, providing a foundation for the development of advanced materials with potential applications in sensing and display technologies (Song et al., 2015).
Corrosion Inhibition
The acrylamide derivatives of “(2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide” have been investigated for their corrosion inhibition properties on metals in acidic solutions. This research contributes to the development of new materials for protecting metals from corrosion, highlighting the compound's versatility beyond biomedical applications (Abu-Rayyan et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-2-3-8(5-10(7)12)4-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSJQYCAXMNRK-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)




![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide](/img/structure/B2655321.png)
![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidine-5-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2655322.png)



